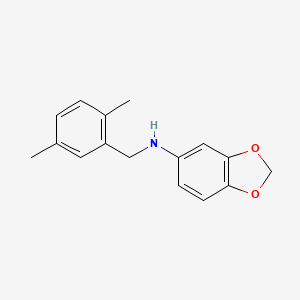![molecular formula C16H15NO3S B5147476 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole](/img/structure/B5147476.png)
2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole (abbreviated as MPB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPB is a benzoxazole derivative that has a thioether linkage and a methoxyphenyl group attached to it.
作用机制
The exact mechanism of action of 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole is not fully understood. However, it has been proposed that 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole exerts its anticancer activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole has been shown to have several biochemical and physiological effects. In cancer cells, 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole induces cell cycle arrest and apoptosis by increasing the levels of reactive oxygen species and activating the intrinsic apoptotic pathway. In neurodegenerative diseases, 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole inhibits the aggregation of amyloid-beta and alpha-synuclein proteins, which are known to contribute to the pathogenesis of these diseases. Additionally, 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole has been shown to increase acetylcholine levels in the brain, which may improve cognitive function.
实验室实验的优点和局限性
One of the advantages of using 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole in lab experiments is its relatively low toxicity compared to other anticancer drugs. Additionally, 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole has been shown to have a high selectivity towards cancer cells, which reduces the risk of damaging healthy cells. However, one of the limitations of using 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
未来方向
There are several future directions for the research on 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential use of 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole in combination with other anticancer drugs to improve its efficacy. Additionally, further research is needed to fully understand the mechanism of action of 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole and its potential use in the treatment of neurodegenerative diseases.
合成方法
The synthesis of 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole involves the reaction of 2-mercapto-1,3-benzoxazole with 4-methoxyphenylacetic acid chloride in the presence of a base such as triethylamine. The reaction yields 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole as a yellow solid with a melting point of 112-114 °C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole has been studied extensively for its potential applications in various fields such as cancer treatment, neurodegenerative diseases, and as a fluorescent probe. 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, respectively. Additionally, 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole has been used as a fluorescent probe for the detection of copper ions in biological systems.
属性
IUPAC Name |
2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-18-12-6-8-13(9-7-12)19-10-11-21-16-17-14-4-2-3-5-15(14)20-16/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCZJBZADDUHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![dimethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5147396.png)
![2-(benzylthio)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5147402.png)

![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-6-ethoxyphenol](/img/structure/B5147421.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5147437.png)
![methyl 4-[5-methyl-4-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B5147438.png)
![N-[5-(1-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5147443.png)
![5-cyclopropyl-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5147461.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5147470.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol](/img/structure/B5147480.png)
![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide](/img/structure/B5147497.png)